N,N-Dimethyl-4-phenylthiophene-2-carboxamide
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Overview
Description
N,N-Dimethyl-4-phenylthiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which is characterized by a five-membered ring containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with various carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with dimethylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of phase-transfer catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N,N-Dimethyl-4-phenylthiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N,N-Dimethyl-4-phenylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized as a carbonic anhydrase inhibitor for glaucoma treatment.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
CAS No. |
62403-30-9 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)12-8-11(9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
KIOOKGPJFUVUJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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